molecular formula C9H11N3OS B13203413 [1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

[1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

Cat. No.: B13203413
M. Wt: 209.27 g/mol
InChI Key: UJYOLMUKSKLLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is a heterocyclic compound that contains both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the thiazole ring, in particular, is associated with a variety of pharmacological properties, including antimicrobial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

[1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a promising candidate for the development of new antibiotics .

Medicine

In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .

Mechanism of Action

The mechanism of action of [1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets in cells. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular membranes. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol apart from similar compounds is its unique combination of thiazole and pyrazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

[2-ethyl-5-(1,3-thiazol-2-yl)pyrazol-3-yl]methanol

InChI

InChI=1S/C9H11N3OS/c1-2-12-7(6-13)5-8(11-12)9-10-3-4-14-9/h3-5,13H,2,6H2,1H3

InChI Key

UJYOLMUKSKLLNQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=NC=CS2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.